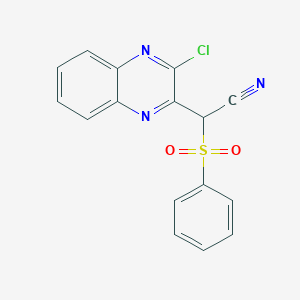
(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile typically involves the reaction of 3-chloroquinoxaline with phenylsulfonylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The chloro group on the quinoxaline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted quinoxalines.
科学研究应用
(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .
相似化合物的比较
- (3-Bromoquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
- (3-Iodoquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
- (3-Fluoroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Uniqueness: (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it particularly valuable in specific research applications where selective reactivity is required .
生物活性
(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is a synthetic organic compound that combines a quinoxaline moiety with a phenylsulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. While specific studies on this compound remain limited, its structural characteristics indicate possible interactions with biological targets, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀ClN₃O₂S. The compound features a chloro substituent on the quinoxaline ring, which may enhance its reactivity and influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Quinoxaline Core | A bicyclic structure known for various biological activities. |
| Phenylsulfonyl Group | Enhances solubility and may modulate biological activity. |
| Chloro Substituent | Potentially increases reactivity and selectivity towards targets. |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Quinoxaline derivatives are often explored for their ability to inhibit bacterial growth.
- Anticancer Properties : Compounds with quinoxaline structures have shown promise in targeting cancer cell lines.
- Enzyme Inhibition : The phenylsulfonamide group is known to interact with specific enzymes, potentially inhibiting their activity.
The mechanism of action for this compound is likely related to its ability to bind to specific biological targets such as enzymes or receptors. Techniques such as molecular docking simulations can be employed to predict these interactions and optimize the compound's efficacy.
Case Studies and Research Findings
While extensive data on this compound specifically is scarce, related studies provide insights into its potential:
- Antimicrobial Studies : Research has shown that quinoxaline derivatives can inhibit the growth of various pathogens, suggesting that this compound may exhibit similar properties.
- Cancer Cell Line Testing : In vitro studies on structurally related compounds indicate significant cytotoxic effects against several cancer cell lines, warranting further investigation into this compound's anticancer potential.
- Enzyme Interaction Studies : Preliminary data suggest that compounds with similar structures can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical pathway in cancer progression.
Computational Predictions
Quantitative structure-activity relationship (QSAR) modeling can be utilized to predict the biological activity of this compound based on its chemical structure. This approach correlates chemical properties with biological effects, guiding future experimental designs.
属性
IUPAC Name |
2-(benzenesulfonyl)-2-(3-chloroquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S/c17-16-15(19-12-8-4-5-9-13(12)20-16)14(10-18)23(21,22)11-6-2-1-3-7-11/h1-9,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUDZMHWULSAEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327411 |
Source


|
| Record name | (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121512-58-1 |
Source


|
| Record name | (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














